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molecular formula C9H17NO5S B8322210 Ethyl 5-(hydroxyimino)-2-methyl-2-(methylsulfonyl)pentanoate

Ethyl 5-(hydroxyimino)-2-methyl-2-(methylsulfonyl)pentanoate

Cat. No. B8322210
M. Wt: 251.30 g/mol
InChI Key: SENRTGOGNGVBOY-UHFFFAOYSA-N
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Patent
US08748466B2

Procedure details

Sodium bicarbonate (2.29 g, 27.3 mmol, 1.05 equiv) was added to a solution of hydroxylamine hydrochloride (1.94 g, 27.3 mmol, 1.05 equiv) in water (100 mL) at room temperature. After the evolution of gas ceased (approx. 30 min), a solution of ethyl 2-methyl-2-(methylsulfonyl)-5-oxopentanoate (6.14 g, 26.0 mmol, 1.0 equiv) in ethanol (100 mL) was added dropwise over 30 min, and the reaction was allowed to stir overnight (approx. 15 h). The reaction mixture was concentrated under reduced pressure to half the volume (approx. 100 mL) and partitioned between dichloromethane (200 mL) and water (100 mL). The aqueous phase was extracted with dichloromethane (100 mL). The combined organic phases were dried over anhydrous magnesium sulfate and concentrated under reduced pressure to provide the title compound (6.4 g, 97%, approx. 1:1 mixture of E/Z isomers). MS (LCMS) m/z 252.1 (M+1). 1H NMR (400 MHz, CHLOROFORM-d) δ1.34 (td, J=7.12, 1.17 Hz, 6H) 1.56-1.72 (m, 6H) 2.11-2.19 (m, 2H) 2.19-2.29 (m, 1H) 2.44 (d, J=3.71 Hz, 4H) 2.51-2.63 (m, 1H) 3.06 (d, J=2.93 Hz, 6H) 4.30 (qd, J=7.12, 3.22 Hz, 4H) 6.66-6.88 (m, 1H) 7.43 (d, J=5.07 Hz, 1H).
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.14 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[Na+].Cl.[NH2:7][OH:8].[CH3:9][C:10]([S:20]([CH3:23])(=[O:22])=[O:21])([CH2:16][CH2:17][CH:18]=O)[C:11]([O:13][CH2:14][CH3:15])=[O:12]>O.C(O)C>[OH:8][N:7]=[CH:18][CH2:17][CH2:16][C:10]([CH3:9])([S:20]([CH3:23])(=[O:22])=[O:21])[C:11]([O:13][CH2:14][CH3:15])=[O:12] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.29 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
1.94 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.14 g
Type
reactant
Smiles
CC(C(=O)OCC)(CCC=O)S(=O)(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight (approx. 15 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(approx. 30 min)
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure to half the volume (approx. 100 mL)
CUSTOM
Type
CUSTOM
Details
partitioned between dichloromethane (200 mL) and water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ON=CCCC(C(=O)OCC)(S(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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